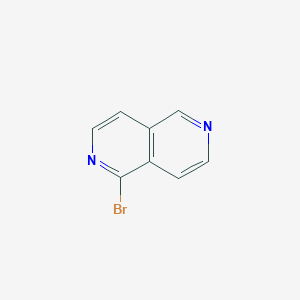

1-Bromo-2,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJZODPOGAZBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513421 | |

| Record name | 1-Bromo-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81044-15-7 | |

| Record name | 1-Bromo-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,6-naphthyridine: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols for its synthesis via a plausible multi-step route are outlined, along with a summary of its known and predicted characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 2,6-naphthyridine scaffold.

Chemical Structure and Identification

This compound is a bicyclic aromatic compound with a molecular formula of C₈H₅BrN₂.[1] The structure consists of two fused pyridine rings with a bromine atom substituted at the C-1 position of the 2,6-naphthyridine core.

Systematic Name: this compound[1] CAS Number: 81044-15-7[1] Molecular Formula: C₈H₅BrN₂[1] Molecular Weight: 209.05 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the public domain. The following table summarizes available and predicted properties.

| Property | Value | Source |

| Molecular Weight | 209.05 g/mol | [1] |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from 4-cyano-3-pyridylacetonitrile. This pathway proceeds through the formation of a key intermediate, 3-amino-1-bromo-2,6-naphthyridine, followed by a deamination reaction.

Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

This synthesis is based on a general microwave-assisted protocol for 2,6-naphthyridine derivatives.[2]

Experimental Protocol:

-

Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide in a suitable solvent under microwave irradiation. This step facilitates the cyclization to form the naphthyridine ring system, yielding 3-amino-1-bromo-2,6-naphthyridine.[2]

-

Work-up and Purification: Following the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as recrystallization or column chromatography, to yield pure 3-amino-1-bromo-2,6-naphthyridine.

Synthesis of this compound via Deamination

The conversion of 3-amino-1-bromo-2,6-naphthyridine to this compound can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction.[3]

Experimental Protocol:

-

Diazotization: 3-amino-1-bromo-2,6-naphthyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process converts the primary amino group into a diazonium salt.[3][4]

-

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide in hydrobromic acid.[5][6] The mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a hydrogen atom (in a variation of the Sandmeyer reaction where the diazonium group is removed).

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.

Caption: Synthetic pathway to this compound.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthyridine ring system. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the bromine substituent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5-7.8 | d |

| H-4 | ~8.0-8.3 | d |

| H-5 | ~9.0-9.3 | s |

| H-7 | ~8.5-8.8 | d |

| H-8 | ~7.6-7.9 | d |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine (C-1) is expected to have a chemical shift in the range of 140-150 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140-150 |

| C-3 | 120-125 |

| C-4 | 135-140 |

| C-4a | 145-150 |

| C-5 | 150-155 |

| C-7 | 148-152 |

| C-8 | 120-125 |

| C-8a | 125-130 |

Reactivity and Potential Applications

The bromine atom at the C-1 position of this compound makes it a versatile intermediate for further chemical modifications. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies.

The broader class of 2,6-naphthyridines has been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects. For instance, derivatives of 2,6-naphthyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[4]

Caption: Reactivity of this compound in cross-coupling reactions.

Biological Activity

While specific biological data for this compound is not extensively documented, the 2,6-naphthyridine scaffold is a known pharmacophore with potential therapeutic applications.

Anticancer and Kinase Inhibitory Potential

Derivatives of 2,6-naphthyridine have shown promise as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell signaling pathways.[4] As mentioned, FGFR4 is a notable target for this class of compounds. The development of selective FGFR4 inhibitors is a promising strategy for treating certain types of liver cancer.[4] Further investigation into this compound and its derivatives as kinase inhibitors is warranted.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through a multi-step process, and its reactivity allows for extensive functionalization. While specific biological data for this compound is currently limited, the established activities of the broader 2,6-naphthyridine class provide a strong rationale for its further investigation in drug discovery programs, particularly in the area of oncology. This technical guide provides a foundational understanding of the chemistry and potential of this compound to aid researchers in their future endeavors.

References

1-Bromo-2,6-naphthyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,6-naphthyridine, a key heterocyclic compound. It details its chemical properties, synthesis, and the broader biological significance of the 2,6-naphthyridine scaffold in medicinal chemistry, particularly in the context of kinase inhibition and cancer therapy.

Core Compound Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 81044-15-7 | [1] |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

Synthesis of 2,6-Naphthyridine Derivatives

A general microwave-assisted synthesis protocol to obtain a related compound, 3-amino-1-bromo-2,6-naphthyridine, is as follows:

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine [2]

-

Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation. This initial step facilitates the formation of the second ring of the naphthyridine core, yielding 3-amino-1-bromo-2,6-naphthyridine.[2]

-

Further Functionalization (Example): This amino-bromo derivative can then undergo further reactions. For instance, diazotization using sodium nitrite and hydrobromic acid can produce 1,3-dibromo-2,6-naphthyridine.[2] This dibrominated compound can then be used as a versatile intermediate for introducing other functional groups.

This synthetic route underscores the role of brominated naphthyridines as key intermediates in the development of more complex molecules with potential therapeutic applications.

Biological Significance and Signaling Pathways

The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of 2,6-naphthyridine have demonstrated significant potential as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including:

-

Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[2] Selective inhibitors of FGFR4 are therefore a promising therapeutic strategy. Novel 2,6-naphthyridine analogues have been developed that show nanomolar potency against HCC cell lines and exhibit high selectivity for FGFR4 over other FGFR family members.[2]

-

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[2] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2.[3]

-

Protein Kinase C (PKC): The 2,6-naphthyridine template has been used to develop potent and selective inhibitors of novel PKC isozymes.[4]

The inhibition of these kinases by 2,6-naphthyridine derivatives can disrupt signaling pathways that are essential for cancer cell proliferation and survival.

FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 pathway is a critical signaling cascade in the development and progression of some liver cancers.[5]

Caption: FGF19-FGFR4 signaling pathway and the point of inhibition by 2,6-naphthyridine derivatives.

Activation of the FGFR4 receptor by its ligand FGF19 leads to the phosphorylation of FGF receptor substrate 2 (FRS2).[5] This recruits growth factor receptor-bound protein 2 (GRB2), which in turn activates the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, ultimately promoting cell proliferation and survival.[5] 2,6-Naphthyridine-based inhibitors can block this pathway by targeting FGFR4, thereby preventing downstream signaling and inhibiting cancer cell growth.

Experimental Protocols for Biological Evaluation

The biological activity of 2,6-naphthyridine derivatives is often assessed using a variety of in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test compound.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 10 µL of a 5 mg/mL solution) to each well.

-

Formazan Formation: Incubate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Radiometric Kinase Assay

A radiometric kinase assay is a common method to determine the inhibitory activity of compounds against specific kinases.[8] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.[8]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction, often by spotting the mixture onto phosphocellulose paper which binds the substrate peptide.

-

Washing: Wash the paper to remove unreacted [γ-³²P]ATP.

-

Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Determine the kinase activity and the inhibitory effect of the compound.

Caption: General experimental workflow from synthesis to biological evaluation of 2,6-naphthyridine derivatives.

Conclusion

This compound is a valuable chemical entity, serving as a key building block in the synthesis of more complex molecules within the 2,6-naphthyridine class. The broader 2,6-naphthyridine scaffold holds significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The information and protocols provided in this guide are intended to support researchers and scientists in the exploration and development of novel therapeutics based on this important heterocyclic system.

References

- 1. This compound - CAS:81044-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of 2,6-Naphthyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential have led to the development of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neurological applications. This technical guide provides a comprehensive overview of the discovery and historical evolution of 2,6-naphthyridine synthesis, presenting key methodologies, detailed experimental protocols, and a comparative analysis of synthetic routes.

From Natural Alkaloid to Privileged Scaffold: A Historical Perspective

The story of 2,6-naphthyridine begins with its discovery as a natural product. 4-Methyl-2,6-naphthyridine was first isolated from the plant Antirrhinum majus (snapdragon). However, the parent 2,6-naphthyridine was first successfully synthesized in 1965 through two independent efforts, marking a pivotal moment in the exploration of this heterocyclic system.

The first synthesis was reported by Giacomello and his team, who utilized a multi-step sequence starting from 3-aminopyridine-4-aldehyde. Shortly after, Tanida and Taurins published their independent synthesis, also starting from a pyridine derivative. These seminal works laid the foundation for the development of more efficient and diverse synthetic strategies in the decades that followed.

The Evolution of Synthetic Strategies

The synthesis of the 2,6-naphthyridine core has evolved significantly since its initial discovery. Early methods often involved multi-step sequences with harsh reaction conditions and moderate yields. However, the increasing importance of this scaffold in drug discovery has spurred the development of more efficient, versatile, and environmentally friendly synthetic routes. These can be broadly categorized as follows:

-

Classical Cyclization Reactions: These methods often involve the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, has been a cornerstone in this area.

-

Modern Cross-Coupling Strategies: The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems. Methods like the Suzuki-Miyaura coupling have been employed to construct the 2,6-naphthyridine skeleton with high efficiency and functional group tolerance.

-

Microwave-Assisted Synthesis: In a push towards greener and more efficient chemistry, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 2,6-naphthyridines. This technology often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.

-

Multi-Component Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the efficient construction of highly substituted 2,6-naphthyridine derivatives.

-

Cycloaddition Reactions: More recent developments include the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions to construct the bicyclic core, offering a novel and powerful disconnection approach.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route to a particular 2,6-naphthyridine derivative depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following tables summarize quantitative data for some of the key synthetic methods discussed.

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |

| Giacomello Synthesis (1965) | 3-Aminopyridine-4-aldehyde, Acetaldehyde | Piperidine, Ethanol, heat | Not explicitly stated in abstract | [1][2] |

| Tanida and Taurins Synthesis (1965) | 4-Cyano-3-pyridylacetonitrile | HBr, then NaNO2/HBr, then N2H4, then CuSO4 | Not explicitly stated in abstract | [3] |

| Friedländer Annulation | 3-Aminopyridine-4-carbaldehyde, Ketone | Base or Acid catalyst, heat | Variable | [4] |

| Microwave-Assisted Synthesis | 4-Cyano-3-pyridylacetonitrile | HBr, NaNO2, N2H4·H2O, CuSO4, Microwave irradiation | Good to excellent | [1] |

| Suzuki-Miyaura Cross-Coupling | 3-Bromo-5-methylpyridine-4-carbaldehyde, (E)-2-Ethoxyvinylboronic acid pinacol ester | Pd(PPh3)4, Na2CO3 | ~15% (overall for 4-methyl-2,6-naphthyridine) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature.

Protocol 1: Synthesis of 2,6-Naphthyridine via Friedländer Annulation (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2,6-naphthyridine derivative.

Protocol 2: Microwave-Assisted Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile

-

Step 1: Cyclization to 3-Amino-1-bromo-2,6-naphthyridine: Suspend 4-cyano-3-pyridylacetonitrile in a suitable solvent and saturate with anhydrous hydrogen bromide gas under microwave irradiation.

-

Step 2: Diazotization and Bromination: Treat the resulting 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite in the presence of hydrobromic acid under microwave irradiation to yield 1,3-dibromo-2,6-naphthyridine.

-

Step 3: Hydrazinolysis: React the 1,3-dibromo-2,6-naphthyridine with hydrazine hydrate in a suitable solvent under microwave irradiation to form 1,3-dihydrazino-2,6-naphthyridine.

-

Step 4: Dehydrazination: Oxidize the 1,3-dihydrazino-2,6-naphthyridine with copper(II) sulfate in a suitable solvent under microwave irradiation to afford the parent 2,6-naphthyridine. The product is then purified by an appropriate method such as column chromatography.

Biological Significance and Signaling Pathways

The therapeutic potential of 2,6-naphthyridine derivatives is vast, with many compounds demonstrating potent activity as inhibitors of key cellular signaling pathways implicated in diseases such as cancer.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

Certain 2,6-naphthyridine analogues have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC). The binding of the FGF19 ligand to FGFR4 and its co-receptor β-Klotho triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival. Inhibition of FGFR4 by 2,6-naphthyridine derivatives blocks this signaling, leading to anti-tumor effects.

Caption: Inhibition of the FGFR4 signaling pathway by 2,6-naphthyridine derivatives.

CK2 and the Wnt/β-catenin Signaling Pathway

Casein Kinase 2 (CK2) is another important target for 2,6-naphthyridine-based inhibitors. CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a role in cell growth and proliferation. One of the key pathways regulated by CK2 is the Wnt/β-catenin signaling cascade. CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. Inhibition of CK2 by 2,6-naphthyridine derivatives can therefore disrupt this pro-tumorigenic pathway.

Caption: 2,6-Naphthyridine inhibitors target CK2 to modulate the Wnt/β-catenin pathway.

Conclusion

The 2,6-naphthyridine scaffold has a rich history, from its roots as a natural product to its current status as a privileged core in medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has been instrumental in unlocking the full potential of this versatile heterocyclic system. As our understanding of the complex signaling pathways that drive diseases like cancer deepens, the rational design and synthesis of new 2,6-naphthyridine derivatives will undoubtedly continue to be a fruitful area of research, offering hope for the development of new and effective therapies.

References

- 1. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. Synthesis of 2,6-naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,6-naphthyridine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Bromo-2,6-naphthyridine: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 1-Bromo-2,6-naphthyridine. This document compiles predicted and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented is crucial for the characterization and utilization of this compound in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, the NMR data is predicted based on the analysis of closely related naphthyridine derivatives and the known effects of bromine substitution on aromatic systems.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d | ~8.5 |

| H-4 | ~8.2 - 8.4 | d | ~8.5 |

| H-5 | ~9.2 - 9.4 | s | - |

| H-7 | ~8.8 - 9.0 | d | ~5.5 |

| H-8 | ~7.7 - 7.9 | d | ~5.5 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~140 - 142 |

| C-3 | ~122 - 124 |

| C-4 | ~138 - 140 |

| C-4a | ~135 - 137 |

| C-5 | ~150 - 152 |

| C-7 | ~153 - 155 |

| C-8 | ~120 - 122 |

| C-8a | ~145 - 147 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C stretching |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~1050 | Strong | C-Br stretch |

| 900-690 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~100/~98 | [M]⁺ (Isotopic pattern for one Br atom) |

| 129 | Variable | [M-Br]⁺ |

| 102 | Variable | [C₇H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is used, with a relaxation delay of 2-5 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) and introducing it through a liquid chromatography system or direct infusion into an electrospray ionization (ESI) source.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will produce the molecular ion and characteristic fragment ions. ESI can also be used, which will typically show the protonated molecule [M+H]⁺.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic distribution of the molecular ion peak is compared with the theoretical pattern for a compound containing one bromine atom to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following diagram.

An In-depth Technical Guide to the Physical Properties and Solubility of 1-Bromo-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of its key physical properties and solubility.

Core Physical and Chemical Properties

This compound is a bromo-substituted derivative of the 2,6-naphthyridine scaffold. While extensive characterization data is not widely published, the following information has been compiled from available sources.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | N/A |

| Molecular Weight | 209.05 g/mol | [1] |

| Boiling Point | 351.4 ± 22.0 °C at 760 mmHg | N/A |

| Appearance | Not explicitly reported; parent 2,6-naphthyridine is a white solid.[2] | N/A |

| Melting Point | Not explicitly reported; parent 2,6-naphthyridine melts at 114–115 °C.[2] | N/A |

| Solubility | Specific quantitative data not available. Generally expected to be more soluble in organic solvents than in water. | N/A |

Solubility Profile

For drug development and chemical synthesis, a thorough understanding of a compound's solubility is critical for formulation, reaction optimization, and purification. The following experimental protocol provides a standardized method for determining the solubility of this compound.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Determination of Solubility (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel compound like this compound.

Workflow for physical property characterization.

General Drug Discovery and Development Pathway

While no specific signaling pathways involving this compound have been identified in the literature, its structural motif is of interest in drug discovery. The following diagram provides a generalized overview of a typical drug discovery and development pipeline where such a compound might be evaluated.

Generalized drug discovery and development pipeline.

References

The Reactivity Landscape of 1-Bromo-2,6-naphthyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise as potent inhibitors of key therapeutic targets, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2). The strategic functionalization of this core structure is paramount for the development of novel drug candidates. This in-depth technical guide focuses on the reactivity of the bromine atom in 1-Bromo-2,6-naphthyridine, a versatile building block for the synthesis of diverse 2,6-naphthyridine-based compounds. This document provides a comprehensive overview of its reactivity in various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental protocols and quantitative data to facilitate its application in drug discovery programs.

Reactivity at the C1-Position: A Gateway to Structural Diversity

The bromine atom at the C1 position of the 2,6-naphthyridine core is amenable to a variety of chemical transformations, making it a key handle for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system influences the reactivity of the C-Br bond, rendering it susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a reliable and versatile strategy for the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the C1 position.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | 95 |

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. PdCl₂(dppf) (0.03 mmol) is then added, and the reaction mixture is heated to 90°C for 8 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2,6-naphthyridine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position of the 2,6-naphthyridine core.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 88 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 91 |

| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 100 | 8 | 94 |

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), and Cs₂CO₃ (1.5 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. 1,4-Dioxane (10 mL), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol) are added. The reaction mixture is heated to 110°C for 12 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 1-(morpholino)-2,6-naphthyridine.

The Sonogashira coupling facilitates the formation of a C-C triple bond, connecting an alkyne to the C1 position of the 2,6-naphthyridine ring. This reaction is valuable for the synthesis of precursors for further transformations or as final products with potential biological activity.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 82 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 4 | 89 |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 85 |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) in degassed THF (10 mL) are added phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 60°C for 6 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 1-(phenylethynyl)-2,6-naphthyridine.

The Heck reaction allows for the vinylation of the C1 position of this compound, leading to the formation of styrenyl-type derivatives.

Table 4: Heck Reaction of this compound with Styrene

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |

| 3 | Herrmann's Catalyst (1) | - | NaOAc | DMA | 120 | 12 | 88 |

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and Et₃N (1.5 mmol) in DMF (10 mL) is heated at 100°C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic extract is washed with brine, dried, and concentrated. The product, 1-styryl-2,6-naphthyridine, is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While less common than palladium-catalyzed reactions for simple aryl bromides, nucleophilic aromatic substitution (SNA r) on the electron-deficient 2,6-naphthyridine ring system can be a viable strategy, particularly with strong nucleophiles and under forcing conditions. The presence of two nitrogen atoms in the bicyclic system activates the ring towards nucleophilic attack.

Table 5: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaOMe | MeOH | 120 (sealed tube) | 24 | 65 |

| 2 | NaOMe | DMSO | 150 | 12 | 78 |

Experimental Protocol: Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added sodium methoxide (2.0 mmol). The mixture is heated to 150°C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 1-methoxy-2,6-naphthyridine.

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 2,6-naphthyridine have demonstrated significant potential as inhibitors of protein kinases involved in cancer progression. Understanding the signaling pathways in which these compounds are active is crucial for rational drug design.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC).[1] 1-substituted 2,6-naphthyridine derivatives have been developed as selective FGFR4 inhibitors.

Caption: FGFR4 signaling pathway and the inhibitory action of 1-substituted-2,6-naphthyridines.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation and survival by modulating pathways such as the Akt/GSK-3β/β-catenin signaling cascade.[2]

Caption: CK2 signaling pathway and its inhibition by 2,6-naphthyridine derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel 1-substituted-2,6-naphthyridine derivatives as kinase inhibitors.

Caption: General workflow from synthesis to biological evaluation of 2,6-naphthyridine analogs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 1-substituted-2,6-naphthyridine derivatives. The reactivity of the C1-bromo group towards various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provides medicinal chemists with a robust toolkit for exploring the structure-activity relationships of this important scaffold. The amenability to nucleophilic aromatic substitution further expands its synthetic utility. The demonstrated potential of 2,6-naphthyridine derivatives as potent kinase inhibitors underscores the importance of developing efficient and scalable synthetic routes to novel analogs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the therapeutic potential of the 2,6-naphthyridine core.

References

Potential Therapeutic Targets for 2,6-Naphthyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,6-naphthyridine derivatives, with a primary focus on their role as kinase inhibitors in oncology. Additionally, it explores their emerging potential in neurodegenerative diseases and as antimicrobial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support further research and drug development efforts.

Core Therapeutic Area: Oncology

Derivatives of 2,6-naphthyridine have shown significant promise as anticancer agents, primarily through the targeted inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling pathway is a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[2] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy for this patient population.[2] A number of 2,6-naphthyridine analogues have been developed as potent and selective FGFR4 inhibitors.[2][3]

| Compound ID | Target Cell Line | IC50 (nM) | Selectivity Notes | Reference |

| Compound 11 | Huh7 (HCC) | <10 | High selectivity over FGFR1-3 | [2][3] |

| Fisogatinib (Reference) | Huh7 (HCC) | Comparable to Cmpd 11 | High selectivity over FGFR1-3 | [3] |

| MFCD00832235 | HepG2 (HCC) | 47,420 ± 12,930 | - | [4] |

| MFCD00204244 | HepG2 (HCC) | 77,830 ± 19,170 | - | [4] |

The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival. 2,6-Naphthyridine-based inhibitors act by blocking the ATP-binding site of the FGFR4 kinase domain, thereby preventing this signaling activation.

FGFR4 Signaling Pathway and Inhibition.

Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in many human cancers, playing a crucial role in cell growth, proliferation, and survival.[2] Consequently, CK2 has emerged as a significant therapeutic target.[1] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2.[2]

| Compound ID | Target | IC50 (nM) | Selectivity Notes | Reference |

| Compound 1c | CK2 | <10 | Higher selectivity than CX-4945 | [5] |

| CX-4945 (Silmitasertib) | CK2 | - | Clinical stage inhibitor | [6] |

| Compound 2 | CK2α/CK2α' | ≤3 | Exquisitely selective chemical probe | [7][8] |

| Compound 10b | CK2α | 36.7 | Excellent selectivity | [9] |

CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, influencing multiple signaling pathways critical for cancer cell survival, such as PI3K/Akt, NF-κB, and Wnt/β-catenin.

CK2 Signaling and Point of Inhibition.

Protein Kinase C (PKC)

A series of 2,6-naphthyridine derivatives have been identified as potent, ATP-competitive inhibitors of Protein Kinase C (PKC) isotypes.[10][11] These compounds show selectivity for the novel PKC isotypes (δ, ε, η, θ) over the classical isotypes.[10][11]

Emerging Therapeutic Areas

Neurodegenerative Diseases

While research is still in its early stages, the inhibition of certain kinases by naphthyridine derivatives suggests their potential therapeutic application in neurodegenerative disorders. For instance, aberrant activity of Cyclin-dependent kinase 5 (CDK5) has been linked to the progression of Alzheimer's and Parkinson's diseases.[12] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors.[12]

Antimicrobial Activity

Naphthyridine derivatives have a history as antimicrobial agents, with the 1,8-naphthyridine nalidixic acid being a notable example.[13] More recently, derivatives of other naphthyridine isomers, including 2,6-naphthyridines, are being explored for their antibacterial and antifungal properties.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how data for 2,6-naphthyridine derivatives would be presented. Specific MIC data for a broad range of 2,6-naphthyridine derivatives is an active area of research.[13]

| Compound ID | R-Group | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| 1 | H (Parent) | >128 | >128 | >128 | >128 | [13] |

| 2a | 4-Cl-Ph | 16 | 32 | 64 | 32 | [13] |

| 2b | 4-OCH₃-Ph | >128 | >128 | >128 | 64 | [13] |

Experimental Protocols

Synthesis of the 2,6-Naphthyridine Core

A common and environmentally friendly approach for the synthesis of the 2,6-naphthyridine core involves microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile.[2]

General Microwave-Assisted Synthesis Protocol:

-

Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.[2]

-

Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.[2]

-

Hydrazination: The dibromo compound is subsequently reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.[2]

Microwave-Assisted Synthesis Workflow.

In Vitro Kinase Assay (Radiometric)

This is a common method to determine the inhibitory activity of compounds against a specific kinase.[2]

General Radiometric Kinase Assay Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., FGFR4 or CK2), a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.[2]

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.[2]

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[1]

-

Stopping the Reaction: Stop the reaction by adding a stopping reagent, such as phosphoric acid.[1]

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.[1]

-

Quantification: Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.[2]

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[2]

Radiometric Kinase Assay Workflow.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.[2]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for 48 or 72 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.[2]

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of 2,6-naphthyridine compounds in a living organism.[2]

General Xenograft Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., Huh7, Hep3B) into the flank of immunodeficient mice.[2]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Treatment: Randomly assign tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound).[2] Administer treatment as required (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume periodically throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[2]

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.[2]

Conclusion

2,6-Naphthyridine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology.[2] Their demonstrated efficacy as inhibitors of key oncogenic kinases such as FGFR4 and CK2 highlights their importance in drug discovery.[2] The synthetic accessibility of the 2,6-naphthyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents. Further exploration into their potential in treating neurodegenerative diseases and microbial infections is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 10. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]

- 12. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Naphthyridine Isomers and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure composed of two fused pyridine rings. These compounds, also known as pyridopyridines or diazanaphthalenes, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse and potent biological activities.[1][2] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with unique physicochemical properties and pharmacological profiles.[3][4] This guide provides a comprehensive overview of the nomenclature of these isomers, their physicochemical properties, detailed synthetic protocols, and a summary of their biological activities, with a focus on quantitative data and relevant cellular pathways.

Nomenclature and Isomers of Naphthyridine

The nomenclature of naphthyridine isomers is determined by the positions of the nitrogen atoms in the fused pyridine rings. The six isomers are:

-

1,5-Naphthyridine

-

1,6-Naphthyridine

-

1,7-Naphthyridine

-

1,8-Naphthyridine

-

2,6-Naphthyridine

-

2,7-Naphthyridine

The numbering of the atoms in the naphthyridine ring system follows the standard IUPAC rules for fused heterocyclic systems, starting from an atom adjacent to the bridgehead carbon and proceeding around the periphery.

Physicochemical Properties of Naphthyridine Isomers

The position of the nitrogen atoms significantly influences the physicochemical properties of the naphthyridine isomers, such as melting point, boiling point, pKa, and solubility. These properties are crucial for their behavior in biological systems and for the design of synthetic routes.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 75 | 2.91[5][6] |

| 1,6-Naphthyridine | C₈H₆N₂ | 130.15 | 31-38[3] | Not Reported |

| 1,7-Naphthyridine | C₈H₆N₂ | 130.15 | 63-64 | Not Reported |

| 1,8-Naphthyridine | C₈H₆N₂ | 130.15 | 98-99[7] | Not Reported |

| 2,6-Naphthyridine | C₈H₆N₂ | 130.15 | 114-115[3] | Not Reported |

| 2,7-Naphthyridine | C₈H₆N₂ | 130.15 | Not Reported | Not Reported |

Table 1: Physicochemical Properties of Naphthyridine Isomers.

Synthetic Protocols

The synthesis of naphthyridine isomers can be achieved through various established organic reactions. The choice of synthetic route often depends on the desired isomer and the available starting materials. Key synthetic strategies include the Skraup synthesis, Friedländer annulation, and Gould-Jacobs reaction.

Skraup Synthesis of 1,5-Naphthyridine

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines from 3-aminopyridine.

Experimental Protocol:

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine, glycerol, and an oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate) in a round-bottom flask equipped with a reflux condenser. Ferrous sulfate may be added to moderate the reaction.

-

Heating: Heat the mixture carefully. The reaction is exothermic and may become vigorous. Maintain the reaction temperature at approximately 130-140 °C for several hours.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the product with an organic solvent such as chloroform or diethyl ether. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by steam distillation followed by recrystallization or column chromatography.[1][8]

Friedländer Annulation for the Synthesis of 1,8-Naphthyridine

The Friedländer synthesis provides a versatile route to quinolines and their aza-analogs, including 1,8-naphthyridines, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A gram-scale synthesis in water has been reported, offering a greener alternative.[6][9]

Experimental Protocol (Gram-Scale Synthesis in Water): [9]

-

Reactant Mixture: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.740 mL, 10 mmol) in 10 mL of water.

-

Catalyst Addition: Add choline hydroxide (3 µL, 1 mol%) to the stirred mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Gould-Jacobs Reaction for the Synthesis of 4-Hydroxy-1,5-Naphthyridines

The Gould-Jacobs reaction is a two-step process that is particularly useful for synthesizing 4-hydroxy-substituted quinolines and naphthyridines.

Experimental Protocol: [2]

-

Condensation: React 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction is typically carried out without a solvent or in a high-boiling solvent like ethanol and is heated to drive off the ethanol formed.

-

Cyclization: The resulting intermediate, a substituted aminomethylenemalonate, is cyclized by heating at high temperatures (around 250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Hydrolysis and Decarboxylation: The resulting ester is then saponified with aqueous sodium hydroxide, and the resulting carboxylic acid is decarboxylated by heating in a high-boiling solvent to yield the 4-hydroxy-1,5-naphthyridine.

Biological Activities and Mechanisms of Action

Naphthyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10] The 1,8-naphthyridine scaffold is particularly prominent in medicinal chemistry, forming the core of several antibacterial agents.[7]

Anticancer Activity

Numerous naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases and protein kinases.[9]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Bisleuconothine A | SW480 (Colon) | 2.74[1] |

| Bisleuconothine A | HCT116 (Colon) | 3.18[1] |

| Bisleuconothine A | HT29 (Colon) | 1.09[1] |

| Bisleuconothine A | SW620 (Colon) | 3.05[1] |

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7[5][9] |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1[5][9] |

| Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1[5][9] |

| 1,8-Naphthyridine-C-3'-heteroaryl derivative 29 | PA-1 (Ovarian) | 0.41[2] |

| 1,8-Naphthyridine-C-3'-heteroaryl derivative 29 | SW620 (Colon) | 1.4[2] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide 47 | MIAPaCa (Pancreatic) | 0.41[2] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide 47 | K-562 (Leukemia) | 0.77[2] |

Table 2: Anticancer Activity of Selected Naphthyridine Derivatives.

Mechanism of Action: Topoisomerase Inhibition

Certain naphthyridine derivatives function as topoisomerase inhibitors, a class of anticancer drugs that interfere with the action of topoisomerase enzymes.[11][12] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between the topoisomerase and DNA, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[12][13]

Mechanism of Action: Kinase Inhibition

Other naphthyridine derivatives act as kinase inhibitors.[14] Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are often overactive in cancer cells, these inhibitors can disrupt the signaling cascades that drive tumor growth. For example, some 1,7-naphthyridine derivatives have been shown to inhibit PIP4K2A, a lipid kinase involved in the PI3K signaling pathway, which is frequently dysregulated in cancer.[15]

Antimicrobial Activity

The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics. Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative.[16] These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[16]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine 63b, 63d | S. aureus, E. coli | 35.5 - 75.5[17] |

| 1,8-naphthyridine-3-carbonitrile ANA-12 | M. tuberculosis H37Rv | 6.25[3] |

| 2,7-naphthyridine derivative 10j | S. aureus | 8[18] |

| 2,7-naphthyridine derivative 10f | S. aureus | 31[18] |

Table 3: Antimicrobial Activity of Selected Naphthyridine Derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 1-Bromo-2,6-naphthyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Overview and Hazard Assessment

1-Bromo-2,6-naphthyridine is a heterocyclic aromatic compound with a molecular formula of C₈H₅BrN₂ and a molecular weight of 209.04 g/mol . While specific toxicological data is unavailable, compounds within the bromo-naphthyridine class are generally considered to be hazardous. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally similar compounds and should be treated as a preliminary assessment.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available information.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| CAS Number | 81044-15-7 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Safe Handling and Storage

Given the potential hazards, strict adherence to safe handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Standard/Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat | ASTM F1001 or EN 374 |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required. | NIOSH or EN 14387 |

Handling Procedures

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Use non-sparking tools and equipment.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable solvent.

Experimental Protocols

The following is a generalized experimental protocol for handling this compound in a research setting. This should be adapted based on the specific requirements of the experiment.

General Protocol for a Small-Scale Reaction

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Assemble and dry all glassware.

-

Prepare all reagents and solvents.

-

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh the required amount of this compound.

-

Add the compound to the reaction vessel.

-

Slowly add other reagents and solvents as per the specific experimental procedure.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction carefully.

-

Perform the extraction and purification steps as required.

-

-

Waste Disposal:

-

All waste materials, including solvents and contaminated consumables, must be disposed of as hazardous waste in accordance with institutional and local regulations.

-

Visualized Workflows and Relationships

To aid in understanding the safety and handling procedures, the following diagrams have been created.

1-Bromo-2,6-naphthyridine: A Versatile Heterocyclic Scaffold for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals